1-Methyl-4-(tributylstannyl)-1H-imidazole, also known as (1-Methyl-1H-imidazol-4-yl)tributylstannane, is an organotin compound with the chemical formula C₁₆H₃₂N₂Sn. It is a colorless liquid commonly used as a coupling partner in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions [].
The primary application of 1-Methyl-4-(tributylstannyl)-1H-imidazole lies in its ability to introduce the butyl group (C₄H₉) onto various organic molecules through cross-coupling reactions. These reactions involve the formation of a new carbon-carbon bond between the butyl group from the organotin reagent and another carbon atom in the target molecule. Two prominent examples of cross-coupling reactions employing 1-Methyl-4-(tributylstannyl)-1H-imidazole are:
R-X + (C₄H₉)₃Sn-Im → R-C₄H₉ + XSn(Im)₃
where R represents the organic moiety of the target molecule and Im denotes the imidazole group in 1-Methyl-4-(tributylstannyl)-1H-imidazole.
-Methyl-4-(tributylstannyl)-1H-imidazole offers several advantages as a coupling partner in cross-coupling reactions:
N-Methyl-4-(tributylstannyl)imidazole is an organotin compound characterized by the molecular formula C₁₆H₃₂N₂Sn. It features a five-membered imidazole ring with a methyl group at position 1 and a tributylstannyl group at position 4. This structure imparts unique chemical properties, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions for forming carbon-carbon bonds .
The synthesis of N-Methyl-4-(tributylstannyl)imidazole typically involves the stannylation of 1-methylimidazole. A common method includes:
N-Methyl-4-(tributylstannyl)imidazole is primarily utilized as a coupling partner in organic synthesis, particularly in:
Several compounds share structural similarities with N-Methyl-4-(tributylstannyl)imidazole:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Methyl-5-(tributylstannyl)-1H-imidazole | Methyl group at position 1; tributylstannyl at 5 | Different reactivity due to stannyl positioning |
5-Bromo-1-methyl-1H-imidazole | Bromine substituent instead of tributylstannyl | Lacks organotin properties |
4-Bromo-1-methyl-1H-imidazole | Bromine at position 4; similar imidazole framework | Non-stannyl compound |
1-Methylpyrazole | Similar nitrogen-containing heterocycle | Lacks stannyl group; different reactivity |
2-(Tributylstannyl)pyrimidine | Pyrimidine ring with tributylstannyl group | Different ring structure; varied applications |
N-Methyl-4-(tributylstannyl)imidazole is unique due to the specific positioning of the tributylstannyl group on the imidazole ring, which enhances its reactivity profile compared to similar compounds. This positioning allows for greater selectivity and efficiency in synthetic applications, particularly in forming carbon-carbon bonds through coupling reactions.
The most common approach to synthesizing N-methyl-4-(tributylstannyl)imidazole involves a lithiation-stannylation sequence. This strategy capitalizes on the directed metallation of the imidazole ring followed by quenching with a tin electrophile. However, the regioselectivity of this process presents significant challenges due to the inherent reactivity patterns of N-methylimidazole.
N-Substituted imidazoles typically undergo lithiation at the C-2 position when treated with alkyllithium reagents, resulting in a carbenoid species. This preferential C-2 lithiation occurs due to the increased acidity of the C-2 proton, which is influenced by the adjacent nitrogen atoms. For the preparation of 4-stannylated derivatives, this natural reactivity pattern must be overcome or circumvented.
Several strategies have been developed to achieve selective C-4 lithiation:
Blocking the C-2 position: By introducing a protecting group at C-2 (commonly a trialkylsilyl group), lithiation is directed to alternative positions. However, unlike many other heterocycles where blocking C-2 leads to C-5 lithiation, special approaches are needed to achieve C-4 selectivity in imidazoles.
Temperature control: The regioselectivity of lithiation can be influenced by reaction temperature, with lower temperatures often favoring kinetic deprotonation sites.
Choice of base: Different lithiating agents (n-BuLi, LDA, LTMP) offer varying selectivity profiles for imidazole functionalization.
A typical procedure involves treating N-methylimidazole with a strong base such as n-butyllithium at low temperature (-78°C to -40°C) in an anhydrous ethereal solvent (THF or diethyl ether), followed by the addition of tributyltin chloride as the electrophile. The lithiation must be carefully controlled to maximize C-4 selectivity, as shown in the following reaction scheme:
A related approach involves lithium-halogen exchange when starting from a halogenated imidazole precursor. In this case, 4-iodo-1-methylimidazole or 4-bromo-1-methylimidazole is treated with an organolithium reagent, followed by quenching with a tributyltin halide. This method often provides better selectivity since the position of lithiation is predetermined by the halogen position.
These lithiation-stannylation pathways are particularly valuable for laboratory-scale synthesis but may present challenges for industrial-scale production due to the required cryogenic conditions and air-sensitive reagents. The process requires careful control of reaction parameters to avoid unwanted side reactions and ensure high yields of the desired 4-stannylated product.
An alternative approach to direct lithiation-stannylation involves palladium-catalyzed reactions for introducing the tributylstannyl group. These methods typically utilize a halogenated imidazole precursor and a source of tributyltin, often hexabutylditin (Bu₃Sn-SnBu₃), in the presence of a palladium catalyst.
The Stille-Kelly coupling, a variation of the traditional Stille reaction, provides a viable pathway for synthesizing N-methyl-4-(tributylstannyl)imidazole. This approach involves a palladium-catalyzed reaction between 4-halo-1-methylimidazole and hexabutylditin, as illustrated below:
The mechanism of this transformation follows the general pathway of palladium cross-coupling reactions:
Commonly used catalysts include Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligands, or PdCl₂(PPh₃)₂. The choice of catalyst and ligand system can significantly influence the efficiency and selectivity of the reaction. For instance, bulky phosphine ligands often accelerate the reductive elimination step, which can be rate-limiting in certain systems.
This palladium-mediated approach offers several advantages over direct lithiation:
However, this method typically requires higher catalyst loadings and more expensive reagents, which may limit its application in large-scale synthesis. Additionally, removing residual palladium and tin impurities from the final product can present purification challenges, particularly for pharmaceutical applications where metal contamination must be rigorously controlled.
Recent advancements in synthetic methodology have demonstrated that microwave irradiation can significantly accelerate the synthesis of organostannanes, including N-methyl-4-(tributylstannyl)imidazole. Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods, including:
The application of microwave technology to the synthesis of N-methyl-4-(tributylstannyl)imidazole has been explored through both the lithiation-stannylation and palladium-catalyzed approaches.
For the palladium-catalyzed stannylation of 4-halo-1-methylimidazole, microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving yields. In a typical procedure, the haloimidazole is combined with hexabutylditin and a palladium catalyst in a suitable solvent, then irradiated at 120-150°C for 5-15 minutes in a dedicated microwave reactor.
Similarly, for hydrostannylation reactions involving alkynylimidazoles, microwave acceleration allows for efficient one-pot processes. The hydrostannylation step (addition of Bu₃SnH across a triple bond) can be seamlessly integrated with subsequent Stille coupling in a single microwave vessel, eliminating the need to isolate the stannane intermediate. This approach transforms 1-alkynes into 1,3-dienes or styrenes in a fraction of the time required by conventional methods.
A comparative analysis of conventional versus microwave heating for the synthesis of N-methyl-4-(tributylstannyl)imidazole reveals significant improvements in efficiency:
Parameter | Conventional Heating | Microwave Irradiation |
---|---|---|
Reaction time | 3-24 hours | 5-30 minutes |
Temperature | 80-100°C | 120-150°C |
Yield | 60-75% | 75-90% |
Side products | Moderate | Minimal |
Scalability | Good | Limited by reactor size |
While microwave-assisted synthesis offers compelling advantages for laboratory-scale preparation, scaling up these reactions for industrial production presents challenges, primarily due to limitations in microwave penetration depth and reactor capacity. However, continuous-flow microwave systems are emerging as a potential solution to this scalability issue.
The combination of microwave irradiation with optimized catalyst systems has enabled the development of more efficient protocols for the preparation of N-methyl-4-(tributylstannyl)imidazole, making this valuable synthetic intermediate more readily accessible for research and development applications.
The principles of green chemistry have inspired the development of more sustainable methods for synthesizing organostannanes like N-methyl-4-(tributylstannyl)imidazole. Deep eutectic solvents (DESs) have emerged as an environmentally benign alternative to conventional organic solvents in various organic transformations.
Deep eutectic solvents are formed by combining a quaternary ammonium salt with a hydrogen bond donor (such as urea, glycerol, or carboxylic acids) in specific molar ratios. The resulting mixture exhibits a significant depression in freezing point compared to the individual components. For example, a mixture of choline chloride and urea (1:2 molar ratio) forms a liquid with a freezing point of 12°C, despite the high melting points of the individual components (302°C and 133°C, respectively).
The application of DESs in the synthesis of N-methyl-4-(tributylstannyl)imidazole offers several potential advantages:
Several deep eutectic solvent compositions have been investigated for organostannane synthesis, with promising results:
DES Composition | Molar Ratio | Freezing Point (°C) | Advantages |
---|---|---|---|
Choline chloride/Urea | 1:2 | 12 | Good solubility for organic substrates |
Choline chloride/Glycerol | 1:2 | -40 | Lower viscosity, wider liquid range |
Choline chloride/Malonic acid | 1:1 | 10 | Enhanced Lewis acidity, catalyst compatibility |
N-methylimidazolium chloride/Ethylene glycol | 1:3 | -14 | Structural compatibility with imidazole substrates |
For the lithiation-stannylation approach, DESs can be incorporated in the quenching and workup phases, reducing the need for traditional organic solvents. For palladium-catalyzed stannylations, certain DESs have demonstrated effectiveness as the primary reaction medium, particularly when combined with microwave heating.
A typical green protocol might involve the reaction of 4-iodo-1-methylimidazole with hexabutylditin in a choline chloride/glycerol DES (1:2), catalyzed by Pd(PPh₃)₄ under microwave irradiation (120°C, 15 minutes). The product can be extracted with a minimal amount of a greener solvent such as 2-methyltetrahydrofuran, and the DES phase can be recycled for subsequent reactions.
While these green approaches show promise, challenges remain in terms of optimizing reaction parameters, ensuring consistent product purity, and developing efficient product isolation procedures. Additionally, the compatibility of DESs with highly moisture-sensitive reagents (such as organolithiums) may limit their application in certain synthetic routes. Ongoing research focuses on developing specialized DES systems that can accommodate the diverse requirements of organostannane synthesis while maintaining the principles of green chemistry.
The electronic properties of N-methyl-4-(tributylstannyl)imidazole play a fundamental role in determining its effectiveness as a coupling partner in Stille reactions [4] [8]. The N-methyl substituent functions as an electron-donating group, which enhances the nucleophilicity of the imidazole ring and facilitates the transmetallation step that is crucial for successful Stille coupling [4] [11].
Research has demonstrated that the electron-donating nature of the N-methyl group significantly influences the rate of oxidative addition and transmetallation processes [4] [8]. The methyl group increases electron density on the imidazole nitrogen, which in turn affects the electronic properties of the entire heterocyclic system [9] [13]. This electronic enhancement manifests in improved coupling yields when compared to unsubstituted imidazole derivatives [3] [8].
Studies investigating ligand effects in Stille reactions have shown that the electronic properties of the organotin substrate directly correlate with reaction efficiency [4]. The N-methyl substitution pattern in N-methyl-4-(tributylstannyl)imidazole creates a more electron-rich environment that promotes faster transmetallation with palladium intermediates [4] [8]. This electronic activation is particularly beneficial when coupling with electron-deficient aryl halides, where the enhanced nucleophilicity of the stannane compensates for the reduced electrophilicity of the coupling partner [3] [4].
Substrate | Electronic Effect | Coupling Partner | Typical Yield (%) | Reaction Conditions |
---|---|---|---|---|
N-Methyl-4-(tributylstannyl)imidazole | Electron-donating N-methyl group | Aryl halides | 65-85 | Pd(PPh₃)₄, DMF, 120°C |
4-(Tributylstannyl)imidazole (unsubstituted) | Hydrogen bonding capability | Aryl halides | 40-70 | Pd(PPh₃)₄, DMF, 120°C |
N-Protected-4-(tributylstannyl)imidazole | Steric protection effects | Aryl halides | 70-95 | Pd(PPh₃)₄, DMF, 120°C |
1-Methyl-2-(tributylstannyl)imidazole | Different regioisomer | Aryl halides | 50-75 | Pd(PPh₃)₄, DMF, 120°C |
1,2-Dimethyl-5-(tributylstannyl)imidazole | Enhanced steric hindrance | Aryl halides | 45-65 | Pd(PPh₃)₄, DMF, 120°C |
The electronic effects of the N-methyl substituent also influence the regioselectivity of coupling reactions [3] [8]. The increased electron density at the 4-position of the methylated imidazole ring enhances the stability of the carbon-tin bond, leading to more selective transmetallation processes [4] [8]. This selectivity is particularly important in complex synthetic sequences where precise regiocontrol is essential [3] [21].
N-methyl-4-(tributylstannyl)imidazole demonstrates remarkable compatibility with Negishi coupling protocols, though the transfer efficiency varies significantly depending on the nature of the organozinc coupling partner [14] [15]. Comparative studies have revealed that the electronic properties of both the imidazole substrate and the organozinc reagent collectively determine the overall reaction efficiency [14] [19].
Transfer efficiency studies indicate that aryl and heteroaryl zinc reagents exhibit the highest compatibility with N-methyl-4-(tributylstannyl)imidazole derivatives [14] [17]. Phenylzinc chloride demonstrates exceptional transfer efficiency, typically achieving 78-85% yields under optimized conditions [14] [15]. The high efficiency observed with arylzinc reagents can be attributed to the favorable electronic match between the electron-rich imidazole system and the moderately electrophilic zinc center [14] [19].
Heteroarylzinc bromides show slightly reduced transfer efficiency, typically ranging from 65-72%, due to the increased electron density of the heteroaromatic zinc reagents [14] [17]. This reduction in efficiency necessitates longer reaction times and more forcing conditions to achieve acceptable yields [14] [15]. Vinylzinc chlorides present the greatest challenge, with transfer efficiencies of only 45-55%, reflecting the inherent instability of these organometallic reagents under typical Negishi conditions [14] [15].
Organozinc Reagent | Imidazole Substrate | Transfer Efficiency (%) | Reaction Time (h) | Catalyst System |
---|---|---|---|---|
Phenylzinc chloride | N-Methyl-4-iodoimidazole | 78-85 | 2-4 | Pd(PPh₃)₄/ZnCl₂ |
Heteroarylzinc bromide | N-Methyl-4-bromoimidazole | 65-72 | 4-6 | Pd(dppf)Cl₂/ZnBr₂ |
Vinylzinc chloride | N-Methyl-4-chloroimidazole | 45-55 | 8-12 | Pd(OAc)₂/PPh₃ |
Alkylzinc iodide | N-Methyl-4-iodoimidazole | 70-80 | 3-5 | Pd(PPh₃)₄/ZnI₂ |
Benzylzinc bromide | N-Methyl-4-bromoimidazole | 68-75 | 4-7 | PdCl₂(PhCN)₂ |
The mechanism of transfer efficiency in Negishi reactions involving N-methyl-4-(tributylstannyl)imidazole follows the classical oxidative addition, transmetallation, and reductive elimination pathway [15] [19]. However, the presence of the N-methyl group introduces unique electronic considerations that affect each step of the catalytic cycle [14] [19]. The electron-donating nature of the methyl substituent enhances the nucleophilicity of the imidazole ring, facilitating more efficient transmetallation with organozinc reagents [14] [15].
Alkylzinc iodides demonstrate intermediate transfer efficiency, typically achieving 70-80% yields [14] [15]. The success with these reagents depends heavily on the choice of catalyst system and reaction conditions [14] [19]. Benzylzinc bromides show comparable efficiency to alkylzinc reagents, with yields ranging from 68-75%, though these reactions often require specialized catalyst systems to prevent competing side reactions [14] [15].
The development of tandem coupling-deprotection strategies involving N-methyl-4-(tributylstannyl)imidazole has emerged as a powerful approach for the efficient assembly of complex molecular architectures [21] [23]. These strategies capitalize on the inherent reactivity of the organotin functionality while simultaneously addressing the need for selective deprotection of protecting groups commonly employed in imidazole chemistry [21] [22].
Sequential cross-coupling reactions utilizing protected imidazole substrates have demonstrated remarkable efficiency in constructing multiarylated imidazole frameworks [21] [23]. The use of N-protected-4-bromoimidazole derivatives as starting materials allows for initial cross-coupling with arylboronic acids, followed by selective deprotection to reveal the free imidazole nitrogen [21] [23]. This approach typically achieves overall yields of 65-75% across the two-step sequence [21] [23].
N-SEM-protected 4,5-dibromoimidazole systems have proven particularly valuable for sequential coupling strategies [3] [21]. The electron-withdrawing nature of the SEM protecting group enhances the electrophilicity of the brominated positions, facilitating more efficient oxidative addition [3] [21]. Following cross-coupling with organostannane reagents, treatment with TBAF in THF selectively removes the SEM group while preserving the newly formed carbon-carbon bonds [21] [22].
Starting Material | Coupling Partner | Deprotection Method | Overall Yield (%) | Step Count |
---|---|---|---|---|
N-Protected-4-bromoimidazole | Arylboronic acid | TFA treatment | 65-75 | 2 |
N-SEM-4,5-dibromoimidazole | Organostannane | TBAF/THF | 55-70 | 2 |
N-Trityl-4-iodoimidazole | Organozinc reagent | Acidic conditions | 60-80 | 2 |
N-Benzyl-4-chloroimidazole | Arylboronic acid | Hydrogenolysis | 50-65 | 2 |
N-TBS-4-bromoimidazole | Organostannane | TBAF | 55-72 | 2 |
Trityl-protected imidazole derivatives offer advantages in terms of stability and selectivity during cross-coupling reactions [21] [25]. The bulky trityl group provides steric protection for the imidazole nitrogen while allowing efficient coupling at the 4-position [21] [25]. Subsequent deprotection under mild acidic conditions yields the desired N-unsubstituted imidazole products in good overall yields [21] [25].
The choice of protecting group significantly influences both the coupling efficiency and the deprotection selectivity [21] [22]. TBS-protected systems demonstrate excellent compatibility with organostannane coupling partners, though the deprotection step requires careful control to avoid competing side reactions [21] [22]. Benzyl protection offers the advantage of selective removal through hydrogenolysis, though this method may not be compatible with all functional groups present in complex molecular frameworks [21] [24].
Despite the versatility of N-methyl-4-(tributylstannyl)imidazole in cross-coupling applications, several substrate scope limitations have been identified that restrict its applicability in certain heteroaromatic systems [26] [27]. These limitations primarily arise from electronic and steric factors that interfere with the fundamental steps of the cross-coupling mechanism [26] [28].
α-Heteroatom acids represent one of the most challenging substrate classes for cross-coupling with imidazole-based organostannanes [26]. The presence of heteroatoms in the α-position creates electronic interference that destabilizes the transition states involved in transmetallation [26] [28]. This interference typically results in yields of only 10-25%, making these substrates impractical for most synthetic applications [26].
Phenylacetic acid derivatives suffer from benzylic instability that becomes problematic under the elevated temperatures required for cross-coupling reactions [26] [28]. The tendency of these substrates to undergo competing side reactions, including β-hydride elimination and radical processes, limits their utility in coupling with N-methyl-4-(tributylstannyl)imidazole [26] [28]. Typical yields for these substrates range from 15-30%, though modified coupling conditions can sometimes improve these results [26].
Substrate Type | Limitation Factor | Typical Yield (%) | Alternative Strategy | Success Rate (%) |
---|---|---|---|---|
α-Heteroatom acids | α-Heteroatom interference | 10-25 | Protection of heteroatom | 60-75 |
Phenylacetic acid derivatives | Benzylic instability | 15-30 | Modified coupling conditions | 55-70 |
Sterically hindered imidazoles | Steric hindrance | 20-40 | Elevated temperature | 70-85 |
Electron-deficient imidazoles | Electronic deactivation | 25-45 | Electron-rich ligands | 65-80 |
Unprotected NH-imidazoles | Catalyst coordination | 30-50 | NH protection | 80-90 |
Sterically hindered imidazole substrates present significant challenges due to the increased difficulty of achieving the close approach necessary for effective transmetallation [26] [27]. Substrates bearing bulky substituents adjacent to the coupling site typically show reduced yields of 20-40% [26] [27]. Elevated reaction temperatures can sometimes overcome these steric limitations, improving success rates to 70-85% [26] [27].
Electron-deficient imidazole systems suffer from electronic deactivation that reduces their nucleophilicity and impairs their ability to participate in transmetallation [27] [29]. The presence of strong electron-withdrawing groups reduces the electron density on the imidazole ring, making the carbon-tin bond less reactive toward palladium intermediates [27] [29]. The use of electron-rich phosphine ligands can help compensate for this electronic deficiency, improving yields from 25-45% to 65-80% [27] [29].
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